molecular formula C7H8N2O2 B1363393 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 6433-99-4

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No.: B1363393
CAS No.: 6433-99-4
M. Wt: 152.15 g/mol
InChI Key: QASWUZCGTOFYBR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is a heterocyclic compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol This compound is characterized by a pyridine ring substituted with a methyl group, an oxo group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis . This method yields a mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide, which can be separated and further processed to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within cells . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-2-oxopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASWUZCGTOFYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356221
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6433-99-4
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural activity relationships (SAR) observed for this class of compounds and how do modifications to the structure impact their activity against EL?

A2: The research highlights the discovery of N-(3-(3,4-dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide and its optimization leading to N-(4-(3,4-dichlorophenyl)butan-2-yl)-1-ethyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide, which showed improved pharmacokinetic properties []. This suggests that modifications to the core structure, specifically around the pyridine or pyrrole ring and the alkyl side chain, can significantly influence the compound's pharmacokinetic profile and potentially its interaction with EL. Further SAR studies would be needed to establish a comprehensive understanding of how different structural elements influence the potency, selectivity, and overall pharmacological profile within this class of compounds.

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